molecular formula C8H13NO3 B11916772 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid

5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B11916772
M. Wt: 171.19 g/mol
InChI Key: FZZKZCOCGMWVRE-UHFFFAOYSA-N
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Description

5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid: is a spirocyclic compound that features a unique structure combining an oxane ring and an azaspiro ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic structure provides a rigid framework that can influence the biological activity of molecules, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong bases or acids to facilitate the ring closure and formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azaspiro ring, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid serves as a versatile building block for the construction of complex molecules. Its spirocyclic structure provides a rigid framework that can be functionalized to create diverse chemical entities .

Biology: This compound is used in the development of biologically active molecules. Its unique structure can enhance the binding affinity and selectivity of potential drug candidates towards their biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be incorporated into drug molecules to improve their pharmacokinetic and pharmacodynamic properties .

Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes or receptors, modulating their activity. The compound can act as an inhibitor or activator of these targets, depending on its functional groups and overall structure . The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

  • 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid
  • 2-Oxa-6-azaspiro[3.4]octane
  • 6-Oxa-2-azaspiro[3.4]octane-1-carboxylic acid

Comparison: Compared to these similar compounds, 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid is unique due to the presence of the methyl group at the 5-position. This methyl group can influence the compound’s reactivity and biological activity by altering its steric and electronic properties.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-9-8(3-2-4-8)5-6(12-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)

InChI Key

FZZKZCOCGMWVRE-UHFFFAOYSA-N

Canonical SMILES

CN1C2(CCC2)CC(O1)C(=O)O

Origin of Product

United States

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